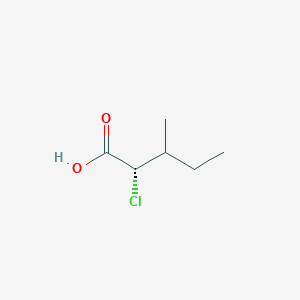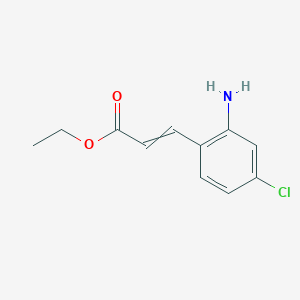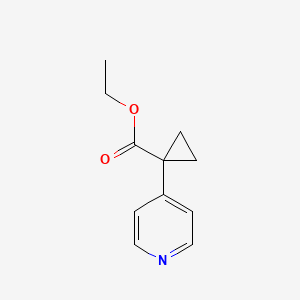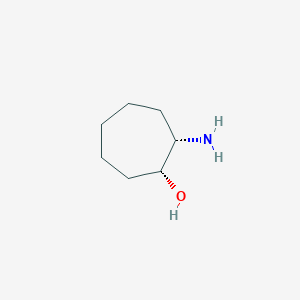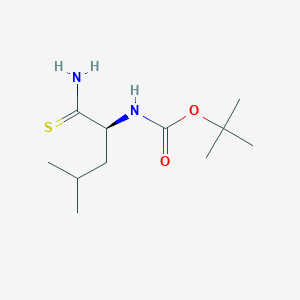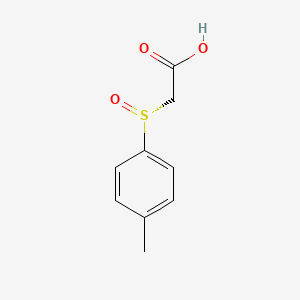
1-chloro-3-(4-phenylphenyl)benzene
描述
3-Chloro-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H13Cl. It is a derivative of terphenyl, where one of the hydrogen atoms is replaced by a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’'-terphenyl. One common method is the direct chlorination of terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of 3-Chloro-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .
科学研究应用
3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1’3’,1’‘-Terphenyl, 4’-chloro-: Another chlorinated derivative of terphenyl with similar structural properties.
(3’‘-chloro-[1,1’4’,1’'-terphenyl]-3-yl)boronic acid: A boronic acid derivative with additional functional groups.
4-Chloro-5’-phenyl-1,1’3’,1’'-terphenyl: A compound with a similar backbone but different substitution pattern.
Uniqueness
3-Chloro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry .
属性
分子式 |
C18H13Cl |
|---|---|
分子量 |
264.7 g/mol |
IUPAC 名称 |
1-chloro-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H |
InChI 键 |
MCEPVGVINCBIFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
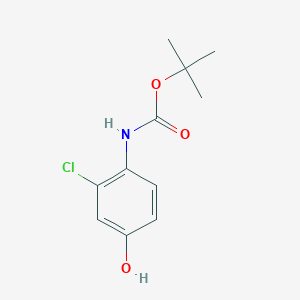

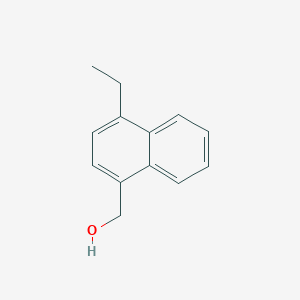
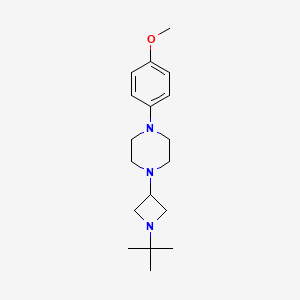
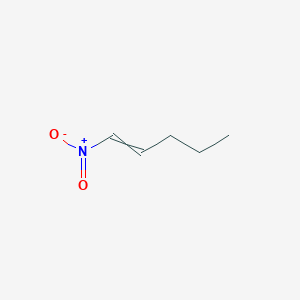
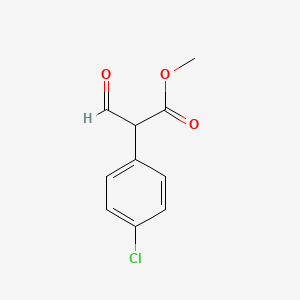
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)
